3-Fluoro-4-(1-methyl-1h-imidazol-2-yl)benzoic acid
Description
3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS: 1343337-32-5) is a fluorinated benzoic acid derivative featuring a 1-methylimidazole substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₉FN₂O₂ (calculated molecular weight: 220.20 g/mol). The compound’s structure combines a carboxylic acid group, a fluorine atom at position 3, and a 1-methylimidazole moiety at position 2. This design is typical in pharmaceutical intermediates, where fluorine enhances metabolic stability and the imidazole ring facilitates hydrogen bonding in biological targets .
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
3-fluoro-4-(1-methylimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-14-5-4-13-10(14)8-3-2-7(11(15)16)6-9(8)12/h2-6H,1H3,(H,15,16) |
InChI Key |
JYENOMJAINLVMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid, followed by fluorination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atom at the 3-position activates the benzene ring for nucleophilic substitution. Key reactions include:
Amine Substitution
-
Conditions : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–120°C for 12–24 hours.
-
Example :
Yields range from 45% to 68% depending on steric and electronic effects of the amine .
Thiol Substitution
-
Reagents : Thiols (e.g., benzyl mercaptan) with K₂CO₃ as a base.
-
Kinetics : Fluorine displacement proceeds faster with electron-deficient thiols due to enhanced nucleophilicity .
Carboxylic Acid Derivative Formation
The benzoic acid group participates in classical acid-derived reactions:
Coordination Chemistry
The imidazole nitrogen participates in metal-ligand interactions, forming complexes with biomedical relevance:
Cadmium Complexation
-
Conditions : Reaction with Cd(NO₃)₂·4H₂O in DMF at 92°C for 48 hours .
-
Structure : Forms a polymeric network with Cd(II) centers bridged by carboxylate and imidazole groups .
-
Application : Potential use in catalytic or materials science applications .
Functionalization of the Imidazole Ring
The methyl group on the imidazole influences reactivity:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the imidazole ring at the 4-position .
-
Halogenation : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 5-position of the imidazole .
Cross-Coupling Reactions
-
Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the 5-position of the imidazole .
Stability Under Reactive Conditions
-
Acidic Conditions : Stable in dilute HCl (pH > 3) but undergoes decarboxylation in concentrated H₂SO₄.
-
Oxidative Stability : Resists oxidation by KMnO₄ at RT due to electron-withdrawing groups.
Biological Activity Modulation via Chemical Modifications
Derivatives synthesized through the above reactions show enhanced antimicrobial properties:
| Derivative | MIC₉₀ (µg/mL) against E. coli | Cytotoxicity (IC₅₀, µg/mL) | Reference |
|---|---|---|---|
| Ester (R = ethyl) | 1.2 | >500 | |
| Amide (R = phenyl) | 0.98 | 210 |
This compound’s reactivity profile enables tailored modifications for applications in medicinal chemistry, materials science, and catalysis. Experimental protocols emphasize optimizing solvent systems and catalysts to improve yields and selectivity .
Scientific Research Applications
3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of functional materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with its targets .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
2-Fluoro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic Acid (3e)
- Structure: Features a benzimidazole core substituted with nitro (-NO₂) and trifluoromethyl (-CF₃) groups, linked to a fluorobenzoic acid.
- Physical Properties : Melting point = 291.9°C (higher than typical benzoic acids due to nitro/CF₃ groups); synthesis yield = 72% .
- Analytical Data :
- NMR : δH 8.15–8.25 (aromatic protons), 13.12 ppm (carboxylic acid proton).
- Elemental Analysis : C, 48.79%; H, 1.91%; N, 11.38% (matches theoretical values).
4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Hydrochloride Monohydrate
- Structure : Benzoic acid with a 2-methylimidazole substituent at position 4, formulated as a hydrochloride salt.
- Physical Properties : Melting point = 313–315°C (elevated due to ionic interactions in the hydrochloride form); purity = 95% .
- Key Differences : The hydrochloride salt improves aqueous solubility, whereas the target compound’s free acid form may exhibit lower solubility. The methyl group at imidazole position 2 (vs. position 1 in the target compound) alters steric interactions .
3-Fluoro-4-(1H-imidazol-1-yl)benzoic Acid (CAS: 1021235-05-1)
- Structure : Lacks the methyl group on the imidazole ring.
- Molecular Weight : 206.17 g/mol (vs. 220.20 g/mol for the target compound).
- Key Differences: The absence of the methyl group reduces lipophilicity (clogP ≈ 1.2 vs.
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic Acid Methyl Ester
- Structure : Methoxy (-OCH₃) and methyl ester (-COOCH₃) groups replace fluorine and carboxylic acid.
- Key Differences : The ester form increases lipophilicity, favoring passive diffusion across biological membranes. The methoxy group’s electron-donating effect contrasts with fluorine’s electron-withdrawing nature, altering electronic distribution .
Biological Activity
3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 220.20 g/mol. The structure includes a benzoic acid moiety substituted with a fluorine atom and an imidazole ring, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole derivatives. For example, a study evaluated the effects of various imidazole-based compounds on breast cancer cell lines (MDA-MB-231) and demonstrated that certain derivatives could induce apoptosis and inhibit cell proliferation effectively. The activity was measured through caspase-3 assays, which indicated enhanced activity at specific concentrations (1.0 μM and 10.0 μM) .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.0 - 10.0 | Induces apoptosis, enhances caspase-3 activity |
| 7d | MDA-MB-231 | 2.5 - 10.0 | Morphological changes, apoptosis |
| 10c | HepG2 | 5.0 | Inhibits proliferation |
The mechanism by which imidazole derivatives exert their anticancer effects often involves the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis . The presence of the imidazole ring in these compounds is thought to enhance their interaction with cellular targets involved in cancer progression.
In Vitro Studies
In vitro studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study focusing on kinase inhibition revealed that certain derivatives could effectively inhibit Bcr-Abl1 kinase activity, a target in chronic myeloid leukemia (CML) .
Table 2: Kinase Inhibition Assays
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the imidazole scaffold, which included this compound. These studies demonstrated that modifications to the imidazole ring could enhance biological activity while maintaining favorable pharmacokinetic properties .
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols. Key strategies include:
- Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, which achieves high yields (90–96%) for imidazole-fused derivatives .
- Functionalization of imidazole intermediates via nucleophilic substitution or coupling reactions. For example, reactions with fluorinated aryl halides under palladium catalysis may introduce the fluoro-substituent .
- Step-wise monitoring using thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm regiochemistry and fluorine substitution. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- Infrared Spectroscopy (IR) : Identify carboxylic acid (-COOH) and imidazole ring vibrations (e.g., C=N stretch near 1600 cm) .
- Melting Point Analysis : Compare experimental values (e.g., ~248°C for structurally related compounds) with literature data to assess purity .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection .
Q. What storage conditions are recommended to ensure compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) to prevent oxidation of the imidazole ring.
- Maintain temperatures at 2–8°C to minimize hydrolysis of the benzoic acid moiety .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing fluorinated benzoic acid derivatives?
- Methodological Answer :
- Decoupling Experiments : Apply -decoupling to simplify NMR spectra disrupted by fluorine coupling .
- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for ambiguous signals .
- Crystallographic Validation : Use single-crystal X-ray diffraction to unambiguously confirm molecular geometry, as demonstrated for related 4-(imidazol-1-yl)benzoic acid derivatives .
Q. What strategies optimize yield in multi-step syntheses involving imidazole rings?
- Methodological Answer :
- Catalyst Selection : Optimize transition-metal catalysts (e.g., Pd(PPh)) for cross-coupling steps to minimize side reactions .
- Solvent-Free Conditions : Reduce purification complexity and improve atom economy, as shown in Friedel-Crafts acylation protocols .
- Intermittent Purity Checks : Use TLC or HPLC after each synthetic step to isolate intermediates before proceeding .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock. For example, docking studies of analogous compounds revealed key hydrogen bonds with active-site residues .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from in vitro assays to prioritize derivatives for synthesis .
Q. What experimental approaches validate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Kinase Assays : Measure IC values using fluorescence-based ADP-Glo™ assays against target kinases .
- Cellular Uptake Studies : Use confocal microscopy with fluorophore-tagged derivatives to assess membrane permeability .
- Metabolic Stability Testing : Incubate with liver microsomes to evaluate susceptibility to cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
